

Application Note: Quantification of Plasticizers Using Dimethyl Adipate-d8 as an Internal Standard

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl adipate-d8*

Cat. No.: *B12394903*

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Abstract

This application note provides a detailed protocol for the quantification of common plasticizers in various matrices using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of **Dimethyl adipate-d8** as an internal standard (IS) ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.^{[1][2][3]} Detailed experimental procedures, data presentation, and workflow visualization are provided to guide researchers in implementing this robust analytical method.

Introduction

Plasticizers are additives used to increase the flexibility and durability of polymeric materials.^[4] Widespread use of plasticizers, such as phthalates and adipates, has led to their ubiquitous presence in the environment and consumer products.^[5] Concerns over potential adverse health effects of some plasticizers necessitate sensitive and accurate analytical methods for their quantification in diverse matrices, including food, beverages, and medical devices.^{[6][7]}

Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards, is a powerful technique for the accurate quantification of analytes in complex samples.^{[3][8]}

Deuterated internal standards, such as **Dimethyl adipate-d8**, closely mimic the chemical and physical properties of their non-labeled counterparts, allowing for effective correction of matrix effects and variations during sample processing and analysis.^{[1][2][3]} This application note details the use of **Dimethyl adipate-d8** for the reliable quantification of a range of plasticizers.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Two common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

1.1. Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Beverages)

- **Spiking:** To a 10 mL liquid sample, add a known amount of **Dimethyl adipate-d8** internal standard solution (e.g., 100 µL of a 1 µg/mL solution in methanol).
- **Extraction:** Add 10 mL of n-hexane to the sample in a separatory funnel. Shake vigorously for 2 minutes. Allow the layers to separate.
- **Collection:** Collect the organic (upper) layer.
- **Repeat:** Repeat the extraction of the aqueous layer with another 10 mL of n-hexane.
- **Combine and Concentrate:** Combine the organic extracts and evaporate to a final volume of 1 mL under a gentle stream of nitrogen.
- **Analysis:** The concentrated extract is now ready for GC-MS or LC-MS/MS analysis.

1.2. Solid-Phase Extraction (SPE) for Solid Samples (e.g., Food, Polymers)

- **Extraction:** Homogenize a 1-5 gram solid sample and extract with a suitable solvent (e.g., acetonitrile or a hexane/acetone mixture) using ultrasonication or soxhlet extraction.^[4]
- **Centrifugation:** Centrifuge the extract to separate solid debris.
- **Internal Standard Spiking:** Transfer the supernatant to a clean tube and spike with a known amount of **Dimethyl adipate-d8** internal standard.

- **SPE Cartridge Conditioning:** Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- **Sample Loading:** Load the spiked extract onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
- **Elution:** Elute the plasticizers and the internal standard with 5 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- **Concentration:** Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- **Analysis:** The purified and concentrated extract is ready for analysis.

Instrumental Analysis

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer.^[4]
- **Column:** HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- **Injector:** Splitless mode, 280 °C.
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
- **Oven Temperature Program:**
 - Initial temperature: 60 °C, hold for 1 minute.
 - Ramp to 220 °C at 20 °C/min.
 - Ramp to 300 °C at 10 °C/min, hold for 5 minutes.
- **MS Transfer Line Temperature:** 280 °C.
- **Ion Source Temperature:** 230 °C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for target plasticizers and **Dimethyl adipate-d8**.

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size).
- Mobile Phase:
 - A: 5 mM Ammonium acetate in water with 0.1% formic acid.
 - B: 5 mM Ammonium acetate in methanol with 0.1% formic acid.
- Gradient Elution:
 - Start with 50% B, hold for 1 minute.
 - Linearly increase to 95% B over 8 minutes.
 - Hold at 95% B for 2 minutes.
 - Return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Ion Source: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for precursor-product ion transitions of target plasticizers and **Dimethyl adipate-d8**.

Quantitative Data

The following tables summarize typical quantitative performance data for the analysis of common plasticizers using a deuterated internal standard approach. These values are indicative and may vary depending on the specific matrix and instrumentation.

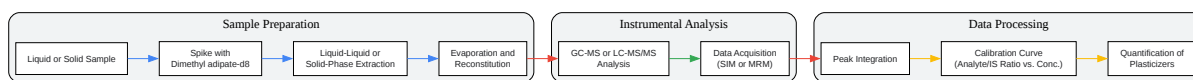
Table 1: GC-MS Method Performance

Analyte	Linearity Range (ng/mL)	Limit of Detection (LOD) (ng/mL)	Limit of Quantification (LOQ) (ng/mL)	Recovery (%)
Dimethyl phthalate (DMP)	1 - 500	0.2	0.7	95 - 105
Diethyl phthalate (DEP)	1 - 500	0.3	1.0	92 - 108
Dibutyl phthalate (DBP)	1 - 500	0.5	1.5	90 - 110
Benzyl butyl phthalate (BBP)	1 - 500	0.5	1.8	88 - 107
Di(2-ethylhexyl) adipate (DEHA)	5 - 1000	1.0	3.0	93 - 112
Di(2-ethylhexyl) phthalate (DEHP)	5 - 1000	1.2	4.0	85 - 115
Di-n-octyl phthalate (DNOP)	5 - 1000	1.5	5.0	87 - 113

Table 2: LC-MS/MS Method Performance

Analyte	Linearity Range (ng/mL)	Limit of Detection (LOD) (ng/mL)	Limit of Quantification (LOQ) (ng/mL)	Recovery (%)
Dimethyl phthalate (DMP)	0.1 - 200	0.02	0.07	98 - 103
Diethyl phthalate (DEP)	0.1 - 200	0.03	0.1	96 - 105
Dibutyl phthalate (DBP)	0.1 - 200	0.05	0.15	94 - 108
Benzyl butyl phthalate (BBP)	0.1 - 200	0.05	0.18	91 - 106
Di(2-ethylhexyl) adipate (DEHA)	0.5 - 500	0.1	0.3	95 - 110
Di(2-ethylhexyl) phthalate (DEHP)	0.5 - 500	0.12	0.4	90 - 112
Di-n-octyl phthalate (DNOP)	0.5 - 500	0.15	0.5	92 - 111

Workflow and Pathway Diagrams



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- To cite this document: BenchChem. [Application Note: Quantification of Plasticizers Using Dimethyl Adipate-d8 as an Internal Standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394903#quantification-of-plasticizers-using-dimethyl-adipate-d8]

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